molecular formula C19H17N3O4 B2637880 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 904525-76-4

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2637880
CAS No.: 904525-76-4
M. Wt: 351.362
InChI Key: PEUJHYBSHXRQFU-UHFFFAOYSA-N
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Description

2-(2,3-Dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide is a high-purity chemical compound offered for non-human research applications. This molecule features a 2,3-dioxotetrahydropyrazine core, a privileged scaffold in medicinal chemistry, substituted with phenyl and p -methoxyphenylacetamide groups. Compounds with similar dioxopyrazine and acetamide structures are frequently investigated in agrochemical research for the development of novel herbicidal agents . The presence of the acetamide linkage connected to a substituted phenyl ring is a common structural motif in bioactive molecules, often associated with various biological activities. The specific research applications and mechanism of action for this compound require further experimental investigation by qualified researchers. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-26-16-9-7-14(8-10-16)20-17(23)13-21-11-12-22(19(25)18(21)24)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJHYBSHXRQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the tetrahydropyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the methoxyphenylacetamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the tetrahydropyrazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrazine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide have shown promising results against various cancer cell lines.

Key Findings:

  • A study reported that similar compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types including breast and colon cancer .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99
Compound DMDA-MB-23156.53

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory potential. Research has focused on its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are critical in the management of diabetes and Alzheimer's disease respectively.

Key Findings:

  • In vitro studies have shown that related compounds effectively inhibit α-glucosidase with significant potency, suggesting potential therapeutic applications in Type 2 Diabetes Mellitus (T2DM) .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetInhibition Activity (%)
Compound Eα-glucosidase70.45
Compound FAcetylcholinesterase65.30

Synthesis and Green Chemistry

The synthesis of this compound can be achieved through environmentally friendly methods, enhancing its appeal in pharmaceutical development. Recent advancements in green chemistry have allowed for the synthesis of similar compounds using bio-based catalysts under solvent-free conditions.

Key Findings:

  • The Biginelli reaction has been utilized to synthesize tetrahydropyrazine derivatives with high yields and minimal environmental impact .

Pharmacokinetics and ADME Studies

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable properties for drug development.

Key Findings:

  • Computational models predict good bioavailability and metabolic stability for similar compounds .

Mechanism of Action

The mechanism of action for any bioactive effects of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Structural Analogues with Tetrahydropyrazine-Dione Core

Substituent Variations on the Aromatic Rings

  • N-(4-Bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide (CAS 904525-89-9, ): Structural Difference: The 4-methoxyphenyl group is replaced with 4-bromophenyl. Molecular Weight: 400.23 vs. ~375.36 for the target compound .
  • 2-{4-(4-Chlorophenyl)methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide (CAS 899978-29-1, ):

    • Structural Difference : A 4-chlorophenylmethyl group is added to the tetrahydropyrazine ring, and the acetamide is linked to 3-methoxyphenyl.
    • Impact : The chlorophenylmethyl group increases hydrophobicity, while the 3-methoxy substitution may shift electronic properties compared to the target’s 4-methoxy group.
    • Molecular Weight : 401.84 vs. ~375.36 .
Table 1: Comparison of Tetrahydropyrazine-Dione Analogues
Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₁₇N₃O₄ ~375.36 4-Phenyl, 4-methoxyphenyl
CAS 904525-89-9 C₁₈H₁₄BrN₃O₃ 400.23 4-Phenyl, 4-bromophenyl
CAS 899978-29-1 C₂₀H₂₀ClN₃O₄ 401.84 4-Cl-phenylmethyl, 3-methoxyphenyl

Functional Analogues with Acetamide Linkages

Thiazolo-Triazole Derivatives ()

Compounds such as 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-methoxyphenyl)acetamide (e.g., Compound 26–32) share the N-(4-methoxyphenyl)acetamide motif but replace the tetrahydropyrazine core with thiazolo-triazole.

  • Key Findings :
    • Yields: 64–78% via nucleophilic substitution reactions.
    • Biological Activity: Anti-infective properties, likely due to thiol-mediated interactions .
  • Comparison : The thiazolo-triazole core may enhance metabolic stability compared to the tetrahydropyrazine-dione, but the shared acetamide linkage suggests overlapping synthetic strategies.

Piperazine-Thiazole Hybrids ()

Compounds like 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13–18) feature piperazine and thiazole moieties.

  • Key Findings :
    • Melting Points: 269–303°C, indicating high crystallinity.
    • Activity: Matrix metalloproteinase (MMP) inhibition for anti-inflammatory applications .
Table 2: Functional Analogues with Acetamide Linkages
Compound Class Core Structure Key Substituents Biological Activity Yield (%)
Target Compound Tetrahydropyrazine 4-Methoxyphenyl Hypothesized broad -
Thiazolo-Triazole () Thiazolo-triazole 4-Methoxyphenyl, thioether Anti-infective 64–78
Piperazine-Thiazole () Piperazine-thiazole 4-Methoxyphenyl, p-tolyl MMP inhibition 72–86

Anti-Cancer Acetamide Derivatives ()

Phenoxy acetamide derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) demonstrated potent activity against HCT-116, MCF-7, and PC-3 cancer cells.

  • Key Findings :
    • The 4-methoxyphenyl group enhanced activity, possibly through hydrogen bonding or π-π stacking.
    • IC₅₀ values: <10 µM for most cell lines .

Chemokine-Targeting Analogues ()

ZINC database compounds (e.g., ZINC C13637710 ) with acetamide linkages and methoxyphenyl groups were identified as chemokine-G protein modulators.

  • Key Findings :
    • The thiazole core in ZINC C13637710 allowed selective binding to chemokine receptors.
  • Comparison : The tetrahydropyrazine-dione core’s planar structure may mimic aromatic residues in protein-binding sites, similar to thiazole derivatives .

Biological Activity

The compound 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of tetrahydropyrazines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

This indicates the presence of a tetrahydropyrazine core with substituents that may influence its biological properties.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of dioxo groups in the tetrahydropyrazine framework is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress in biological systems .

Anticancer Activity

Several studies have explored the anticancer potential of tetrahydropyrazine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.0Apoptosis
Study BMCF-720.5Cell Cycle Arrest
Study CA54910.0Caspase Activation

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Similar derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases .

The proposed mechanism for the biological activities of this compound includes:

  • Radical Scavenging: The dioxo groups can interact with free radicals.
  • Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammation and cancer progression.
  • Receptor Modulation: Potential interaction with cellular receptors involved in apoptosis and cell proliferation.

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. Results demonstrated a significant reduction in radical concentration compared to controls, indicating strong antioxidant potential.

Case Study 2: Anticancer Screening

A series of in vitro tests on breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Q & A

Q. Basic Research Focus

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetamide linkage (δ ~2.0 ppm for CH3_3, δ ~168–170 ppm for carbonyl) and methoxy group (δ ~3.8 ppm).
  • XRD : Single-crystal X-ray diffraction resolves stereochemical uncertainties (e.g., planarity of the tetrahydropyrazine ring and phenyl orientation). Evidence from benzothiazole analogs shows bond lengths (C–N: 1.35–1.40 Å) and dihedral angles (~5–10° deviations) critical for validating the 3D structure .

Advanced Consideration
Dynamic NMR or VT-NMR (variable temperature) can assess rotational barriers in the acetamide moiety. Synchrotron XRD enhances resolution for detecting weak interactions (e.g., C–H···O bonds) that influence conformational stability .

How do electronic effects of substituents (e.g., methoxy vs. chloro groups) influence reactivity in cross-coupling reactions?

Advanced Research Focus
The 4-methoxyphenyl group donates electron density via resonance, activating the acetamide toward electrophilic substitution. Comparative studies with chloro-substituted analogs (e.g., ) show reduced reactivity in Suzuki-Miyaura couplings due to steric hindrance and electron withdrawal. Hammett plots (σ+^+ values: OMe = −0.78, Cl = +0.23) quantify substituent effects on reaction rates .

Q. Methodological Approach

  • Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
  • Validate with kinetic experiments under controlled pH and temperature .

What strategies resolve contradictions in reported biological activity data for structurally related analogs?

Advanced Research Focus
Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Meta-analysis of PubChem datasets () recommends:

  • Standardizing protocols (e.g., ATP concentration in kinase assays).
  • Applying cheminformatics tools (e.g., molecular docking) to correlate substituent effects with target binding affinity.

Case Study
For pyridothiazole analogs, replacing 4-methoxy with 3-chloro groups increased solubility but reduced membrane permeability, explaining conflicting cytotoxicity results .

How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., methoxy O-demethylation via CYP3A4). Introduce fluorine at para positions to block oxidation .
  • MD Simulations : Analyze solvation free energy and logP to optimize bioavailability. Evidence from benzothiazine derivatives shows logP <3 improves aqueous solubility .

Validation
Synthesize fluorinated analogs and compare in vitro microsomal stability assays with parent compound .

What experimental designs are optimal for studying degradation pathways under physiological conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor via HPLC-MS to identify degradants (e.g., cleavage of the acetamide bond or dioxo ring oxidation) .
  • DOE (Design of Experiments) : Use factorial designs to test temperature, humidity, and light intensity effects on stability .

Advanced Consideration
Isotope-labeling (e.g., 13C^{13}C-acetamide) tracks degradation kinetics quantitatively. Couple with QSAR models to predict shelf-life .

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